molecular formula C13H15N3O B14133828 N-(3-(1H-pyrazol-3-yl)phenyl)butyramide CAS No. 1210963-10-2

N-(3-(1H-pyrazol-3-yl)phenyl)butyramide

Cat. No.: B14133828
CAS No.: 1210963-10-2
M. Wt: 229.28 g/mol
InChI Key: QNQNAAJYFSCESI-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrazol-3-yl)phenyl)butyramide is a compound that features a pyrazole ring attached to a phenyl group, which is further connected to a butyramide moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrazol-3-yl)phenyl)butyramide typically involves the formation of the pyrazole ring followed by its attachment to the phenyl group and subsequent addition of the butyramide moiety. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . This is followed by a coupling reaction with a phenyl halide under basic conditions to attach the phenyl group. Finally, the butyramide moiety is introduced through an amidation reaction using butyric acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling steps, as well as the use of more efficient catalysts and reagents to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrazol-3-yl)phenyl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(1H-pyrazol-3-yl)phenyl)butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl and butyramide groups can further enhance binding affinity and specificity through hydrophobic interactions and additional hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-pyrazol-3-yl)phenyl)butyramide is unique due to its specific combination of the pyrazole ring, phenyl group, and butyramide moiety, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1210963-10-2

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-[3-(1H-pyrazol-5-yl)phenyl]butanamide

InChI

InChI=1S/C13H15N3O/c1-2-4-13(17)15-11-6-3-5-10(9-11)12-7-8-14-16-12/h3,5-9H,2,4H2,1H3,(H,14,16)(H,15,17)

InChI Key

QNQNAAJYFSCESI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C2=CC=NN2

Origin of Product

United States

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